Dibenz[a,h]acridine

Catalog No.
S567684
CAS No.
226-36-8
M.F
C21H13N
M. Wt
279.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenz[a,h]acridine

CAS Number

226-36-8

Product Name

Dibenz[a,h]acridine

IUPAC Name

2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene

Molecular Formula

C21H13N

Molecular Weight

279.3 g/mol

InChI

InChI=1S/C21H13N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1-13H

InChI Key

JNCSIWAONQTVCF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3

solubility

5.69e-07 M
In water, 0.159 mg/L at 25 °C
Sparingly soluble in ethanol; soluble in benzene, acetone, and cyclohexane

Synonyms

1,2,5,6-Dibenzacridine; 1,2:5,6-Dibenzacridine; 7-Azadibenz[a,h]anthracene; Dibenz[a,d]acridine;

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3

Dibenz[a,h]acridine is a polycyclic aromatic hydrocarbon with the chemical formula C21H13N. It consists of five fused aromatic rings, characterized by its complex structure that includes nitrogen in the acridine moiety. This compound is primarily known for its presence in environmental pollutants such as tobacco smoke, coal tar pitch, and emissions from petroleum refineries and coal combustion .

Carcinogenicity Studies:

  • Db[a,h]A is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) . This classification stems from studies demonstrating its ability to induce tumors in laboratory animals, particularly mice and rats .
  • Research focuses on understanding the mechanisms by which Db[a,h]A exerts its carcinogenic effects. This includes investigating its interaction with DNA and the formation of DNA adducts, which are potentially mutagenic lesions .

Environmental Monitoring:

  • Db[a,h]A can be formed through incomplete combustion processes, such as coal burning and cigarette smoke .
  • Due to its potential carcinogenicity, researchers are interested in using Db[a,h]A as a marker for environmental contamination from these sources. By measuring the levels of Db[a,h]A in environmental samples, scientists can assess the potential health risks associated with exposure to these pollutants.

Material Science Applications:

  • Recent research has explored the potential use of Db[a,h]A derivatives in the development of organic light-emitting diodes (OLEDs) . These materials have shown promise in creating efficient and color-tunable OLEDs, which are used in displays and lighting applications.

Dibenz[a,h]acridine exhibits notable reactivity, particularly in acid-base interactions. It can neutralize acids in exothermic reactions to form salts and water . Additionally, it has been shown to be incompatible with various chemical classes, including isocyanates and halogenated organics, which can lead to hazardous situations if mixed . The compound also participates in complex reactions that involve the formation of diol epoxides, which are significant in the context of its biological activity and potential toxicity .

Dibenz[a,h]acridine is recognized for its mutagenic and carcinogenic properties. Studies have demonstrated that it can induce DNA damage through the formation of reactive intermediates, particularly during metabolic activation processes. Its biological activity is often linked to its ability to form bay-region diol epoxides, which are highly reactive and can interact with cellular macromolecules . The compound's presence in environmental pollutants raises concerns regarding its impact on human health and ecosystems.

The synthesis of dibenz[a,h]acridine can be achieved through several methods, including:

  • Cyclization Reactions: Various cyclization strategies have been employed to construct the dibenz[a,h]acridine framework. This often involves the use of catalysts or specific reaction conditions to facilitate ring formation.
  • Mannich Reaction-Assisted Condensation: A notable method includes a two-step process where the first step involves a Mannich reaction followed by cyclization and aromatization .

These methods allow for the efficient production of dibenz[a,h]acridine with high yields.

Dibenz[a,h]acridine finds applications primarily in research contexts. Its significance lies in:

  • Environmental Monitoring: As a marker for pollution from combustion processes.
  • Toxicology Studies: Due to its mutagenic properties, it serves as a model compound for studying DNA damage mechanisms.
  • Material Science: Investigated for potential uses in organic electronics due to its unique electronic properties.

Interaction studies involving dibenz[a,h]acridine focus on its metabolic pathways and interactions with biological systems. Research indicates that it forms various metabolites that can bind to DNA, leading to mutagenic effects. The compound's interactions with enzymes involved in biotransformation are also critical for understanding its toxicity and biological effects .

Dibenz[a,h]acridine shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Dibenz[a,j]acridineFive fused ringsExhibits different mutagenic properties
PhenanthreneThree fused ringsLess complex; lower toxicity
PyreneFour fused ringsWidely studied for environmental persistence
Benzo[a]pyreneFive fused ringsKnown carcinogen; widely studied in toxicology

Dibenz[a,h]acridine is unique due to its specific nitrogen incorporation within the acridine structure, which influences its reactivity and biological activity compared to these similar compounds. Its distinct bay-region structure also contributes to its specific mutagenic potential, setting it apart from others like dibenz[a,j]acridine and benzo[a]pyrene.

The study of DB[a,h]ACR began in the mid-20th century, coinciding with broader investigations into PAHs and their health impacts. Early synthetic efforts, such as those by Ray et al. (1999), focused on developing macrocyclic ligands using DB[a,h]ACR as a spacer for urea binding, highlighting its potential in supramolecular chemistry. By the 1970s, carcinogenicity studies in mice revealed that subcutaneous injections induced sarcomas at injection sites and lung tumors in strain A mice, prompting its classification by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen ("possibly carcinogenic to humans"). The development of high-resolution mass spectrometry in the 2010s further enabled the detection of DB[a,h]ACR in complex environmental matrices, such as coal tar-contaminated soils.

Classification Within Aza-Polycyclic Aromatic Hydrocarbons

DB[a,h]ACR belongs to the aza-PAH subclass, distinguished by the substitution of one or more carbon atoms in the aromatic framework with nitrogen. This structural modification enhances polarity and alters metabolic pathways compared to non-nitrogenated PAHs like benzo[a]pyrene. Key characteristics include:

PropertyValueSource
Molecular Formula$$ \text{C}{21}\text{H}{13}\text{N} $$
Melting Point223–228°C
Log $$ P_{\text{oct/water}} $$5.73
SolubilityInsoluble in water; soluble in benzene, chloroform

Aza-PAHs like DB[a,h]ACR are often more resistant to microbial degradation than their non-nitrogenated counterparts, leading to bioaccumulation in terrestrial and aquatic ecosystems.

Research Significance in Environmental Carcinogenesis

DB[a,h]ACR’s carcinogenicity arises from its metabolic activation into reactive diol epoxides, which form DNA adducts and induce mutations. Studies using recombinant human cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1) demonstrated that DB[a,h]ACR is metabolized into 3,4-dihydrodiol and 10,11-dihydrodiol intermediates, with the latter exhibiting higher tumorigenic potential due to its bay-region geometry. Environmental exposure routes include inhalation of combustion particulates, dermal contact with contaminated soils, and dietary intake of grilled meats.

Evolutionary Timeline of Scientific Investigation

  • 1973: IARC first evaluates DB[a,h]ACR, citing insufficient evidence for human carcinogenicity but confirming animal carcinogenicity.
  • 1983: Subcutaneous injection studies in mice establish dose-dependent sarcoma formation.
  • 1999: Ray et al. publish a novel synthesis route for DB[a,h]ACR-based macrocycles, enabling advanced structural studies.
  • 2017: High-resolution mass spectrometry identifies DB[a,h]ACR as a component of high-molecular-weight azaarenes in PAH-contaminated soils.
  • 2020s: Metabolic studies using human CYP enzymes refine understanding of its activation pathways.

Bernthsen Reaction Applications for Acridine Framework Development

The Bernthsen acridine synthesis remains a cornerstone for constructing the acridine core, leveraging the condensation of diarylamines with carboxylic acids or anhydrides under acidic conditions. For dibenz[a,h]acridine derivatives, this method involves heating diphenylamine derivatives with zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) at elevated temperatures (200–270°C) [1] [2]. The reaction proceeds via electrophilic aromatic substitution, where the carboxylic acid generates an acylium ion that attacks the electron-rich diarylamine. Subsequent cyclodehydration forms the acridine ring [2].

A critical factor in this synthesis is the choice of substituents on the diphenylamine precursor. Electron-donating groups enhance reactivity at ortho positions, directing the acylation to yield 9-substituted acridines. For example, using 2-naphthoic acid as the acylating agent facilitates the formation of dibenzacridine derivatives through sequential cyclization [1]. However, the high temperatures required for ZnCl₂-mediated reactions often lead to side products, whereas PPA enables milder conditions (120–150°C) at the expense of reduced yields [2].

Synthetic Pathways to Dihydrodiols and Diol Epoxides

Dihydrodiols and diol epoxides of dibenz[a,h]acridine are critical intermediates in studying its metabolic activation. These compounds are synthesized via oxidation of the parent hydrocarbon using potassium permanganate (KMnO₄) or microbial enzymes. For instance, dibenz[a,h]acridine-3,4-dihydrodiol is obtained by epoxidation of the 1,2-double bond followed by acid-catalyzed hydrolysis [3] [6].

The regioselectivity of dihydrodiol formation is influenced by the electron-withdrawing effect of the nitrogen atom. Quantum mechanical calculations reveal that bay-region diol epoxides (e.g., 10,11-diol-8,9-epoxide) exhibit greater mutagenic activity compared to non-bay-region isomers due to stabilized carbocation intermediates during DNA adduct formation [6]. Synthetic access to these diastereomers involves stereocontrolled epoxidation using chiral auxiliaries or enzymatic resolution [3].

Alkyne-Carbonyl Metathesis Approaches for Dibenzoacridines

Recent advances in alkyne-carbonyl metathesis have enabled efficient construction of dibenzoacridines. Starting from 2,3,5,6-tetrachloropyridine, sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions install aryl and alkynyl groups [4]. Ring-closing alkyne-carbonyl metathesis, mediated by Brønsted acids like trifluoroacetic acid (TFA), then forms the acridine framework (Fig. 1) [4].

Key advantages of this method:

  • Regioselectivity: The order of cross-coupling reactions dictates the substitution pattern. Performing Sonogashira coupling first yields dibenzo[a,j]acridines, whereas prioritizing Suzuki-Miyaura coupling produces dibenzo[c,h]acridines [4].
  • Functional group tolerance: Electron-deficient pyridine precursors tolerate diverse aryl boronic acids and terminal alkynes.

Regioselective Cross-Coupling Reaction Strategies

Regioselective cross-coupling is pivotal for accessing dibenzacridine isomers. Palladium-catalyzed Suzuki-Miyaura reactions enable aryl-aryl bond formation at specific positions of chlorinated pyridines. For example, 2,3,5,6-tetrachloropyridine undergoes selective coupling at the 2- and-6 positions with aryl boronic acids, leaving the 3- and-5 chlorides available for subsequent alkynylation [4].

Density functional theory (DFT) studies indicate that the electron-deficient nature of the pyridine ring directs oxidative addition of palladium to the most electrophilic carbon-chlorine bonds [4]. This selectivity is exploited to construct asymmetrically substituted dibenzacridines with precise control over the aromatic topology.

Comparative Synthetic Routes for Structural Isomers

The synthesis of dibenz[a,h]acridine isomers highlights the interplay between reaction sequence and product distribution. A comparative analysis of two routes is summarized in Table 1.

Table 1. Comparison of synthetic routes for dibenzoacridine isomers

ParameterRoute A (Sonogashira first)Route B (Suzuki first)
Isomer formedDibenzo[a,j]acridineDibenzo[c,h]acridine
Yield (%)6258
Reaction steps33
Key intermediateChloroalkynyl pyridineBiaryl chloropyridine

Route A prioritizes alkyne installation, favoring linear conjugation in the final product, whereas Route B establishes biaryl linkages early, inducing angular strain in the resulting isomer [4]. Both methods achieve moderate yields but differ in scalability and purification challenges due to byproduct formation during metathesis.

Physical Description

Dibenz(a,h)acridine appears as yellow crystals. Insoluble in water.

Color/Form

Yellow crystals

XLogP3

6

LogP

5.73 (LogP)
log Kow = 5.73

Melting Point

226.0 °C
228 °C

UNII

I64KK77PZY

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 50 of 53 companies with hazard statement code(s):;
H301 (76%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (76%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (24%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (24%): May cause cancer [Danger Carcinogenicity];
H351 (76%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Dibenz[a,h]acridine is a aromatic hydrocarbon consisting of five fused rings formed during the incomplete burning of organic matter. Benz[a,h]acridine is primarily found in petroleum refinery incinerator emissions, coal combustion emissions, cigarette smoke and coal tar pitch. This substance is used only for research purposes. Benzo[a,h]acridine is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

7.51X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

226-36-8

Wikipedia

Dibenz(a,H)acridine

Biological Half Life

0.72 Days

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

FORMED FROM INCOMPLETE COMBUSTION OF ORGANIC MATERIALS (EG, REFUSE BURNING, OPERATION OF MOTOR VEHICLES, INDUST PROCESSES)

Analytic Laboratory Methods

Method 8100. Polynuclear Aromatic Hydrocarbons. Capilary gas chromatography with flame ionization detector (CGCFID). Detection limit in ug/L.
DB(a,h)AC in air, cigarette smoke & motor exhaust gases; thin-layer chromatography.
Dibenz(a,h)acridine was measured in airborne particulate matter by extraction with toluene and ultrasonic treatment. Dibenz(a,h)acridine was extracted from the toluene phase with phosphoric acid, re-extracted with dichloromethane, and determined by capillary gas chromatography with a nitrogen-sensitive detector.
Dibenz(a,h)acridine was measured in airborne particulate matter using HPLC coupled with on-line fluorescence detection after a preseparation of the aza heterocyclic hydrocarbons fraction by one-dimensional dual-band thin-layer chromatography. 97.8% recovery was achieved after the TLC step.
Dibenz(a,h)acridine was measured from particulates collected from the effluents of air pollution sources using Soxhlet extraction with chloroform. An ether solution of the organic test material was extracted with 10% sulfuric acid followed by extraction with 20% sulfuric acid, neutralized, and extracted with chloroform. Liquid chromatography was performed using ultraviolet/visible spectroscopic detection.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 09-14-2023

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